Methyl 6-bromo-4-iodonicotinate
Description
Methyl 6-bromo-4-iodonicotinate is a halogenated nicotinic acid derivative with the molecular formula C₈H₆BrINO₂. This compound features a pyridine ring substituted with bromine at the 6-position, iodine at the 4-position, and a methyl ester group at the 2-carboxyl position. Such halogenated nicotinates are critical intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of iodine in transition metal-catalyzed processes .
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
methyl 6-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 |
InChI Key |
BQHXOEMDFKBJMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-iodonicotinate typically involves halogenation reactions. One common method is the bromination of methyl 4-iodonicotinate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-iodonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Methyl 6-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-iodonicotinate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
The closest analogs of Methyl 6-bromo-4-iodonicotinate, as identified in chemical databases, include:
| Compound Name | Molecular Formula | Substituents | Similarity Score | Key Functional Differences |
|---|---|---|---|---|
| Methyl 6-bromo-4-chloronicotinate | C₇H₅BrClNO₂ | Br (C6), Cl (C4), ester | 0.95 | Iodine replaced by chlorine |
| 5-Bromo-4-chloronicotinic acid | C₆H₃BrClNO₂ | Br (C5), Cl (C4), acid | 0.80 | Carboxylic acid instead of ester |
| 2-Bromo-4-chloro-5-methylpyridine | C₆H₄BrClN | Br (C2), Cl (C4), methyl | 0.72 | Pyridine core without ester/acid |
Notes:
Halogen-Specific Reactivity and Physicochemical Properties
Halogen Effects:
- Iodine vs. Chlorine: The iodine atom in this compound increases molecular weight (~355 g/mol vs. This makes the iodo derivative more reactive in cross-coupling reactions . Chlorine, while less reactive in NAS, offers cost advantages in large-scale synthesis .
Functional Group Comparison:
- Ester vs. Acid :
- This compound’s ester group reduces hydrogen-bonding capacity compared to 5-bromo-4-chloronicotinic acid, resulting in lower water solubility but improved membrane permeability .
- The carboxylic acid analog (5-bromo-4-chloronicotinic acid) is more polar, favoring aqueous-phase reactions or salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
